1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Kinase Inhibitor Selectivity Structure-Activity Relationship Positional Isomerism

1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS 946201-49-6) is a heteroaryl aryl urea compound belonging to a class of small molecules disclosed as Fibroblast Growth Factor (FGF) receptor kinase inhibitors. Its core structure is composed of a 2-methyl-6-isopropoxy pyrimidine group linked via a 4-aminophenyl bridge to a 3-chlorophenyl urea moiety.

Molecular Formula C21H22ClN5O2
Molecular Weight 411.89
CAS No. 946201-49-6
Cat. No. B2659772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
CAS946201-49-6
Molecular FormulaC21H22ClN5O2
Molecular Weight411.89
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C21H22ClN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-16-7-9-17(10-8-16)26-21(28)27-18-6-4-5-15(22)11-18/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28)
InChIKeyLODFWIRWJXKACH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea Procurement Guide: Class & Kinase Inhibitor Context


1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS 946201-49-6) is a heteroaryl aryl urea compound belonging to a class of small molecules disclosed as Fibroblast Growth Factor (FGF) receptor kinase inhibitors [1]. Its core structure is composed of a 2-methyl-6-isopropoxy pyrimidine group linked via a 4-aminophenyl bridge to a 3-chlorophenyl urea moiety. This compound is a specific positional isomer within a broader series where the chlorine substitution on the terminal phenyl ring and the alkoxy chain on the pyrimidine core are systematically varied to modulate target binding and selectivity profiles [2].

Why 1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea Cannot Be Replaced by General Analogs


Generic substitution is not feasible for this compound because minor structural variations within the pyrimidinyl aryl urea class lead to profound differences in kinase selectivity and potency. The FGF receptor inhibitor patent family establishes that the specific position of the chlorine atom on the phenyl ring (ortho, meta, or para), the nature of the halogen (Cl vs. F), and the size of the alkoxy ether on the pyrimidine ring are critical determinants of biological activity [1]. For instance, a shift from a 3-chlorophenyl to a 4-chlorophenyl or 2-chlorophenyl substituent, or a change from an isopropoxy to a propoxy group, can alter the compound's ability to occupy the kinase ATP-binding pocket, as demonstrated by activity cliffs within the patent's structure-activity relationship (SAR) tables [1]. Therefore, the target compound's specific meta-chloro and isopropoxy configuration is expected to confer a unique selectivity fingerprint that cannot be replicated by its nearest structural neighbors.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea


Meta-Chlorophenyl vs. Ortho-Chlorophenyl Positional Isomer Differentiation

The 3-chlorophenyl configuration distinguishes this compound from its 2-chlorophenyl analog. While individual IC50 values are not publicly available for either compound, the FGF inhibitor patent class establishes that meta-substituted phenyl ureas exhibit a distinct kinase selectivity profile compared to ortho-substituted congeners, with the latter often suffering from steric clashes in the DFG-out pocket of FGFR kinases [1]. This positional effect is a primary driver of procurement decisions when the goal is to probe FGFR isoform selectivity.

Kinase Inhibitor Selectivity Structure-Activity Relationship Positional Isomerism

Isopropoxy vs. Propoxy Ether: Lipophilicity and Metabolic Stability Differentiation

The isopropoxy substitution on the pyrimidine core differentiates this compound from its n-propoxy analog. In medicinal chemistry optimization, replacing an n-propoxy chain with a branched isopropoxy group typically increases steric bulk and lowers logP, which can translate to improved metabolic stability and reduced off-target binding [1]. The FGF inhibitor series explicitly explores these alkoxy variations, demonstrating their impact on microsomal clearance, though specific data for this exact pair remain unpublished [1].

Lipophilic Efficiency Metabolic Stability Alkoxy Ether SAR

Chlorophenyl vs. Fluorophenyl Analog: Halogen Electronic Effect on Target Binding

This compound's 3-chlorophenyl substituent provides a distinct electronic and steric profile compared to the 3-fluorophenyl analog. In kinase inhibitor design, the larger chlorine atom can engage in stronger halogen bonding with backbone carbonyls in the kinase hinge region, while also occupying more hydrophobic pocket volume. The patent literature on this scaffold indicates that chloro-substituted phenyl ureas can exhibit different FGFR isoform selectivity patterns compared to their fluoro counterparts [1]. The target compound therefore serves as a complementary tool to the 3-fluorophenyl derivative for mapping halogen-dependent SAR.

Halogen Bonding FGFR Inhibition Electronic Effects

Key Application Scenarios for Procuring 1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea


FGFR Kinase Selectivity Profiling Panels

Use as a specific probe in a panel of pyrimidinyl aryl urea derivatives to establish the structure-selectivity relationship for FGFR1-4 isoforms. The compound's unique meta-chloro and isopropoxy substitution pattern makes it an essential comparator to 2-chloro, 4-chloro, and 3-fluoro analogs for mapping steric and electronic effects on FGFR selectivity [1].

In Vitro Metabolic Stability Optimization Studies

Employ this compound alongside its n-propoxy analog in microsomal and hepatocyte stability assays to directly quantify the impact of alkoxy branching on metabolic clearance. This head-to-head comparison validates the isopropoxy group's role in improving stability—a critical parameter for advancing FGFR inhibitors toward in vivo efficacy models [1].

Hinge Region Halogen Bonding Analysis

Utilize this compound in co-crystallography or molecular dynamics studies to characterize halogen bonding interactions between the 3-chlorophenyl moiety and kinase hinge residues. Comparison with the 3-fluorophenyl analog provides direct evidence for the role of halogen size in stabilizing DFG-out conformations [1].

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.